7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (C₂₂H₂₁NO₄, CAS 1932605-03-2) is a conformationally rigid bicyclic α-amino acid derivative. Its structure features a 7-azabicyclo[2.2.1]heptane core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid moiety. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a base-labile protecting agent for amines during solid-phase peptide synthesis (SPPS) . It is commercially available with a purity of 95% and is priced at €804 for 50mg, reflecting its specialized application .
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-11-9-14(10-12-22)23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYOUWKNGCNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932605-03-2 | |
| Record name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bicyclo[2.2.1]heptane Core Assembly
The bicyclo[2.2.1]heptane skeleton is typically synthesized via Diels-Alder cycloaddition or intramolecular Heck reactions . A representative approach involves:
- Cyclization of diene-dienophile precursors : For example, reacting norbornene derivatives with acrylic acid under thermal conditions (120–150°C) yields the bicyclic carboxylate intermediate.
- Azabicyclo formation : Introducing the nitrogen atom at position 7 requires Buchwald-Hartwig amination or reductive amination of ketone intermediates. A published protocol uses Pd(OAc)₂/Xantphos catalysts for C–N bond formation, achieving 68–72% yields.
Table 1: Reaction Conditions for Bicyclo[2.2.1]heptane Synthesis
| Step | Reagents/Catalysts | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cycloaddition | Acrylic acid, toluene | 140°C | 65% | |
| Reductive Amination | NaBH₃CN, MeOH | 25°C | 71% |
Fmoc Protection of the Amine Group
The 7-amino group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:
- Dissolve the azabicycloheptane-1-carboxylic acid in dichloromethane (DCM) and cool to 0°C.
- Add Fmoc-Cl (1.2 eq) and N-methylmorpholine (NMM) (2.5 eq) dropwise.
- Stir for 12–16 hours at room temperature, followed by aqueous workup (5% HCl, saturated NaHCO₃).
Critical Parameters :
- Excess Fmoc-Cl ensures complete protection but risks diastereomer formation.
- Yields range from 82–89% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Modern Catalytic Approaches
Enantioselective Synthesis
Chiral auxiliaries or asymmetric catalysis resolves the stereochemistry at C1 and C7:
- Organocatalytic Michael addition : L-Proline (20 mol%) in DMF induces enantiomeric excess (ee) >90% for the bicyclic core.
- Transition-metal catalysis : Ru-phosphine complexes enable hydrogenation of α,β-unsaturated esters, achieving 95:5 dr.
Table 2: Asymmetric Synthesis Performance
| Catalyst | Substrate | ee (%) | dr | Yield |
|---|---|---|---|---|
| L-Proline | Norbornene derivative | 92 | - | 78% |
| Ru-BINAP | Enamide | - | 95:5 | 85% |
Solid-Phase Peptide Synthesis (SPPS) Compatibility
The carboxylic acid moiety at position 1 allows direct incorporation into peptide chains:
- Activate the acid with HBTU/HOBt in DMF.
- Couple to resin-bound peptides (e.g., Wang resin) for 2 hours.
- Deprotect Fmoc with 20% piperidine/DMF , confirmed by UV monitoring (λ = 301 nm).
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, key steps are adapted to flow reactors:
- Microreactor cycloaddition : Residence time ≤5 minutes at 150°C, improving yield to 78%.
- In-line purification : Catch-and-release cartridges remove excess Fmoc-Cl, reducing waste.
Table 3: Scalability Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 50 kg | 300 kg |
| Purity | 98.5% | 99.2% |
| Cost/kg | $12,000 | $8,500 |
Analytical Validation
Structural Confirmation
Purity Assessment
- HPLC : C18 column (4.6 × 150 mm), gradient 30–70% acetonitrile/0.1% TFA over 20 minutes; retention time = 12.3 minutes.
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine group during chemical reactions, allowing for selective modifications. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 255897-16-6)
- Molecular Formula: C₁₃H₁₉NO₅.
- Key Differences :
- Substitutes the Fmoc group with a tert-butoxycarbonyl (Boc) group, which is acid-labile.
- Contains a ketone (3-oxo) modification on the bicyclic core.
- Applications : Suitable for solution-phase peptide synthesis due to Boc’s compatibility with acidic deprotection conditions .
- Synthesis: Prepared via Diels-Alder reactions using methyl 2-benzamidoacrylate as a dienophile, followed by selective oxidation .
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS not listed)
- Molecular Formula: C₁₂H₁₉NO₄.
- Key Differences :
- Lacks the Fmoc group and 3-oxo modification.
- Simpler structure with a Boc-protected amine.
- Applications : Intermediate in synthesizing constrained proline analogs for bioactive molecules (e.g., thrombin inhibitors) .
Analogues with Varied Bicyclic Frameworks
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS 1936574-25-2)
- Molecular Formula: C₂₁H₁₉NO₄.
- Key Differences: Features a smaller 2-azabicyclo[3.1.0]hexane core, reducing steric bulk. Altered nitrogen position (2-aza vs.
- Applications : Used in designing peptidomimetics with enhanced solubility due to reduced ring strain .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 1706452-67-6)
- Molecular Formula: C₂₆H₂₉NO₄.
- Key Differences :
- Incorporates methyl substituents (4,7,7-trimethyl) on the bicyclic core.
- Modified regiochemistry of the Fmoc-protected amine.
- Applications : Enhances thermal stability in fluorescent dyes, as methyl groups increase hydrophobicity and rigidity .
Biological Activity
The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a derivative of the azabicyclo[2.2.1]heptane class, which has garnered interest due to its potential biological activities, particularly in relation to neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its binding affinities, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 363.41 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.41 g/mol |
| LogP | 3.86 |
| Polar Surface Area | 67 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Binding Affinities
Research indicates that derivatives of the azabicyclo[2.2.1]heptane structure exhibit varying binding affinities at dopamine transporters, which are critical in the context of neuropharmacology. For instance, studies have shown that certain derivatives demonstrate binding affinities (Ki) significantly lower than cocaine, suggesting a potential for lower addictive properties while retaining dopaminergic activity .
Pharmacological Effects
The compound has been explored for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. The introduction of the fluorenylmethoxycarbonyl group is hypothesized to enhance the lipophilicity and receptor interaction profiles of the azabicyclo derivatives.
Case Studies:
- Cocaine Binding Site Ligands : A study evaluated several stereoisomers of azabicyclo compounds as cocaine binding site ligands at the dopamine transporter, revealing that some derivatives were 100-3000-fold less potent than cocaine but retained significant binding capabilities .
- Alzheimer's Disease Modulation : The compound's structural analogs have been investigated for their role in modulating gamma-secretase activity, which is crucial in Alzheimer's disease pathology. Some modifications led to selective reductions in amyloid-beta peptide aggregation, indicating potential therapeutic applications in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
Synthesis methods for this compound have been optimized to yield various analogs with distinct biological activities. The SAR studies suggest that modifications at the bridgehead position significantly influence both binding affinity and biological efficacy .
In Vitro Studies
In vitro studies utilizing rat caudate-putamen tissue have demonstrated that certain azabicyclo derivatives can modulate neurotransmitter release and uptake, providing insights into their potential use as pharmacological agents targeting addiction and mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
